Ethyl (5-aminotetrazol-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-aminotetrazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-8-5(6)7-9-10/h2-3H2,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFAYWUSDSKILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of Ethyl 5 Aminotetrazol 2 Yl Acetate
Reactivity at the Tetrazole Ring System
The tetrazole ring of ethyl (5-aminotetrazol-2-yl)acetate is a key site for various chemical modifications, including nitration, oxidation, and reduction reactions. These transformations are crucial for the synthesis of novel derivatives with a broad spectrum of applications.
Nitration of aminotetrazoles is a significant reaction for creating energetic materials. The process involves the introduction of a nitro group (NO2) onto the tetrazole ring, often resulting in the formation of nitroimino or nitramino derivatives. For instance, the nitration of 5-amino-1H-tetrazole with 100% nitric acid yields 5-(nitrimino)-1H-tetrazole. researchgate.net Similarly, N-methylated aminotetrazoles can be nitrated to produce their corresponding nitrimino or nitramino compounds. researchgate.net
The synthesis of 1-methoxy-5-nitroiminotetrazole has been achieved through the nitration of 1-methoxy-5-aminotetrazole using 100% nitric acid. dtic.mil This highlights a direct method for producing nitroiminotetrazole derivatives. Furthermore, research has shown that the conversion of an aminotetrazole moiety to a nitroiminotetrazole can significantly enhance the energetic properties of the resulting compound, including its enthalpy of formation and detonation velocity. mdpi.com The reaction of 5-aminotetrazole (B145819) with nitric acid in the presence of sulfuric acid can lead to the formation of a nitroimino(tetrazole) moiety. mdpi.com
The nitration of ethyl 2-(1H-tetrazol-5-yl)acetate can be achieved through decarboxylative nitration, a process that can lead to the formation of high-performance explosives. scribd.com This method underscores the potential for creating energetic materials from tetrazole derivatives. The introduction of nitro groups is a key strategy in the development of high-energy-density materials. mdpi.comscribd.com
| Starting Material | Reagents | Product | Reference |
| 5-amino-1H-tetrazole | 100% HNO3 | 5-(nitrimino)-1H-tetrazole | researchgate.net |
| 1-methoxy-5-aminotetrazole | 100% HNO3 | 1-methoxy-5-nitroiminotetrazole | dtic.mil |
| Ethyl 2-(1H-tetrazol-5-yl)acetate | Decarboxylative nitration | Polynitro group containing tetrazole | scribd.com |
| 5-aminotetrazole | NaNO2 or HNO3 / H2SO4 | Nitroimino(tetrazole) moiety | mdpi.com |
The oxidation of the amino group in this compound can lead to the formation of nitro derivatives. Additionally, the tetrazole ring itself can undergo fragmentation upon oxidation. The thermolysis of tetrazoles can proceed through two main pathways, one involving the formation of a nitrogen molecule and a nitrilimine, and the other leading to the formation of a nitrene. researchgate.net The specific products of these reactions depend on the substituents and reaction conditions. researchgate.net
In some cases, oxidation can lead to the formation of sulfoxides with high selectivity when organosulfides are oxidized in the presence of aminotetrazole derivatives and hydrogen peroxide. researchgate.net This indicates the catalytic potential of aminotetrazole derivatives in oxidation reactions.
Reduction reactions of this compound can be utilized to form hydrazine (B178648) derivatives. This transformation opens up pathways for further derivatization and the synthesis of more complex molecules. The reduction of a nitro group on a tetrazole derivative, for example, can be a step in a multi-step synthesis to create other functional groups or to build more complex heterocyclic systems.
Reactivity of the 5-Amino Group in this compound
The exocyclic amino group of this compound is a key nucleophilic center, playing a crucial role in various multicomponent and cyclization reactions.
The exocyclic amino group of 5-aminotetrazole and its derivatives is a potent nucleophile, making it an excellent participant in multicomponent reactions (MCRs). researchgate.netclockss.org In many MCRs, 5-aminotetrazole acts as a 1,3-binucleophile, where both the exocyclic amino group and a ring nitrogen atom are involved in the reaction. researchgate.netclockss.org However, in some cases, only the exocyclic amino group participates as the reactive center. researchgate.netclockss.org
The nucleophilicity of the amino group is fundamental to the Biginelli reaction, a well-known MCR used to synthesize dihydropyrimidinones and their fused analogues, such as tetrazolopyrimidines. researchgate.netclockss.orggrowingscience.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and 5-aminotetrazole. researchgate.netclockss.orggrowingscience.com The amino group of the tetrazole attacks an in-situ formed intermediate, initiating the cyclization process. nih.govrsc.org
Furthermore, the amino group can participate in Mannich-type reactions and other three-component condensations with various carbonyl compounds and other electrophiles, leading to a diverse array of heterocyclic structures. researchgate.netclockss.orgnih.gov
| Reaction Type | Reactants | Product | Reference |
| Biginelli Reaction | Aldehyde, β-ketoester, 5-aminotetrazole | Tetrazolopyrimidine | researchgate.netclockss.orggrowingscience.com |
| Three-component condensation | Aromatic aldehyde, dimedone/ethyl acetoacetate, 5-aminotetrazole | Tetrazole-fused pyrimidines | rsc.org |
| Three-component condensation | Pyruvic acid derivatives, aromatic aldehydes, 5-aminotetrazole | Tetrazolo-fused pyrimidines | nih.gov |
The nucleophilic amino group of this compound is instrumental in cyclization reactions to form a variety of azaheterocycles. A prominent example is the synthesis of tetrazolo[1,5-a]pyrimidines. This is often achieved through the reaction of 5-aminotetrazole with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.org
For instance, the reaction of 5-aminotetrazole with 2-ethoxymethylidene-3-oxo esters can lead to the formation of ethyl 2-azido-4-alkylpyrimidine-5-carboxylates, which can then undergo further nucleophilic substitution. beilstein-journals.orgresearchgate.net In other cases, the reaction can directly yield tetrazolo[1,5-a]pyrimidines. beilstein-journals.org The reaction of 5-aminotetrazole with β-enaminones is another efficient method for synthesizing tetrazolo[1,5-a]pyrimidines. nih.gov
The Biginelli reaction and its modifications are also widely employed to construct tetrazolopyrimidine scaffolds. growingscience.comnih.gov These reactions demonstrate the versatility of the amino group in forming fused heterocyclic systems. The reaction conditions and the nature of the substituents on the reactants can influence the regiochemistry and the final structure of the products. nih.gov
| Reactants | Product | Reference |
| 5-aminotetrazole, 2-ethoxymethylidene-3-oxo esters | Ethyl 2-azido-4-alkylpyrimidine-5-carboxylates or Tetrazolo[1,5-a]pyrimidines | beilstein-journals.orgresearchgate.net |
| 5-aminotetrazole, β-enaminones | Tetrazolo[1,5-a]pyrimidines | nih.gov |
| 5-aminotetrazole, aldehydes, β-ketoesters (Biginelli reaction) | Tetrazolopyrimidines | growingscience.comnih.gov |
| 5-aminotetrazole, ethyl acetoacetic esters, heteroaryl aldehydes | Tetrazolopyrimidine derivatives | nih.gov |
Derivatization of the Amino Functionality (e.g., acylation)
The exocyclic amino group of this compound is a key site for derivatization, readily undergoing reactions such as acylation. This reactivity allows for the introduction of a wide variety of substituents, thereby modifying the compound's steric and electronic properties.
For instance, the amino group can be acylated to form amides. This transformation is typically achieved by reacting the aminotetrazole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products can serve as intermediates for the synthesis of more complex molecules. For example, the acylation of the amino group is a common step in the synthesis of various biologically active compounds. nih.govacs.org
Furthermore, the amino functionality can participate in condensation reactions with carbonyl compounds. For example, it can react with aldehydes and ketones to form Schiff bases. ajol.info These Schiff bases can be further modified or used in cyclization reactions to create novel heterocyclic frameworks. ajol.info The reactivity of the amino group is crucial for the incorporation of the tetrazole moiety into larger molecular structures.
Transformations Involving the Ethyl Acetate (B1210297) Moiety
The ethyl acetate portion of the molecule provides another handle for chemical modification, primarily through reactions at the ester group.
Nucleophilic Substitution Reactions at the Ester Group
The ester group of this compound is susceptible to nucleophilic attack, allowing for its conversion into other functional groups. A common transformation is the reaction with hydrazine hydrate (B1144303) to form the corresponding hydrazide. researchgate.net This reaction is typically carried out in an alcoholic solvent. The resulting hydrazide is a valuable intermediate that can be used to synthesize a variety of heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles. researchgate.netrjpbcs.com
Amidation is another important nucleophilic substitution reaction. The ester can be converted to an amide by reacting it with an amine. This reaction is often facilitated by activating the carboxylic acid (derived from ester hydrolysis) with a coupling agent like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). nih.govacs.org This strategy has been employed in the synthesis of fluorescent antagonists for the human P2Y2 receptor. nih.govacs.org
Hydrolysis of the Ester for Carboxylic Acid Formation
The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, (5-aminotetrazol-2-yl)acetic acid. nih.govnih.govttuhsc.edu Basic hydrolysis is commonly performed using alkali metal hydroxides like lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran. nih.govttuhsc.edu
The resulting carboxylic acid is a key intermediate for various subsequent transformations. It can be activated and coupled with amines to form amides, as mentioned previously. nih.govacs.org Additionally, the carboxylic acid group can serve as a bioisostere for other functional groups in drug design. For instance, tetrazoles are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry. rug.nl
Multicomponent Reactions (MCRs) Incorporating this compound or its Amino Tetrazole Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. researchgate.netclockss.org 5-Aminotetrazole, a precursor to this compound, is a valuable building block in various MCRs. researchgate.netclockss.org
Application of Tetrazole Building Blocks in Passerini and Ugi Reactions
The Passerini and Ugi reactions are prominent isocyanide-based MCRs that are instrumental in the synthesis of peptide-like structures. scielo.brmdpi.com While direct participation of this compound in these reactions is not extensively documented, its precursor, 5-aminotetrazole, and other tetrazole derivatives play a significant role.
In a variation of the Ugi reaction, hydrazoic acid (HN3), which can be generated in situ, replaces the carboxylic acid component to produce α-aminomethyl tetrazoles. nih.govacs.org This Ugi-tetrazole four-component reaction (UT-4CR) is a powerful tool for creating 1,5-disubstituted tetrazoles. nih.govacs.org The primary amine component of the resulting α-amino tetrazole can be further utilized in subsequent reactions, demonstrating a library-to-library synthetic approach. nih.govacs.org
Similarly, a Passerini-type reaction using hydrazoic acid instead of a carboxylic acid can lead to the formation of α-hydroxymethyl tetrazoles. nih.govacs.org The core principle of these reactions involves the trapping of a nitrilium ion intermediate by the azide (B81097) anion. acs.org
Utilization in Cyclization Reactions with Diverse Organic Substrates
5-Aminotetrazole, the parent amine of this compound, is widely used in multicomponent cyclization reactions to construct a variety of fused heterocyclic systems. beilstein-journals.orgnih.govnih.gov
One of the most notable applications is in the Biginelli reaction and its variations. researchgate.netclockss.org In a typical Biginelli-type reaction, 5-aminotetrazole reacts with an aldehyde and a β-dicarbonyl compound, such as ethyl acetoacetate, to form dihydrotetrazolo[1,5-a]pyrimidines. nih.govmdpi.com These reactions are often catalyzed by acids like p-toluenesulfonic acid. mdpi.com
Furthermore, 5-aminotetrazole participates in cyclocondensation reactions with 2-ethoxymethylidene-3-oxo esters. beilstein-journals.orgnih.gov Depending on the substituents and reaction conditions, these reactions can yield various products, including ethyl 2-azido-4-alkylpyrimidine-5-carboxylates or ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylates. beilstein-journals.orgnih.govgrafiati.com The versatility of 5-aminotetrazole as a binucleophile allows it to react with a wide range of electrophilic partners to generate diverse heterocyclic scaffolds. researchgate.netclockss.org
Interactive Data Tables
Table 1: Derivatization of the Amino Functionality
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Acylation | Acid chloride, Anhydride | N-Acyl-5-aminotetrazole derivative | nih.gov, acs.org |
| Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff Base) | ajol.info |
Table 2: Transformations of the Ethyl Acetate Moiety
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Hydrazinolysis | Hydrazine hydrate | (5-Aminotetrazol-2-yl)acetohydrazide | researchgate.net |
| Amidation | Amine, Coupling agent (e.g., PyBOP) | N-Substituted 2-(5-aminotetrazol-2-yl)acetamide | nih.gov, acs.org |
| Hydrolysis | Base (e.g., LiOH, NaOH) or Acid | (5-Aminotetrazol-2-yl)acetic acid | nih.gov, nih.gov, ttuhsc.edu |
Table 3: Multicomponent Reactions with 5-Aminotetrazole
| Reaction Name | Reactants | Product Type | Reference(s) |
| Ugi-Tetrazole Reaction | Isocyanide, Oxo component, Amine, Hydrazoic acid | α-Aminomethyl tetrazole | nih.gov, acs.org |
| Biginelli-Type Reaction | Aldehyde, β-Dicarbonyl compound | Dihydrotetrazolo[1,5-a]pyrimidine | nih.gov, mdpi.com |
| Cyclocondensation | 2-Ethoxymethylidene-3-oxo ester | Substituted pyrimidine (B1678525) or Tetrazolo[1,5-a]pyrimidine | beilstein-journals.org, nih.gov |
Strategies for Generating Molecular Complexity and Diversity through MCRs
Extensive research into the applications of this compound in multicomponent reactions (MCRs) to generate molecular complexity and diversity has not yielded specific documented strategies or detailed research findings in the available scientific literature. While the broader class of 5-aminotetrazoles is recognized for its utility as a building block in the synthesis of diverse heterocyclic structures through MCRs, specific examples and dedicated studies on the ethyl acetate derivative are not readily found.
Multicomponent reactions are powerful tools in organic synthesis, prized for their efficiency in constructing complex molecules from three or more starting materials in a single step. These reactions offer advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. The general reactivity of 5-aminotetrazole in MCRs typically involves its role as a 1,3-binucleophile, where the exocyclic amino group and a ring nitrogen atom participate in the reaction cascade.
However, the substitution at the N-2 position of the tetrazole ring with an ethyl acetate group in this compound would significantly alter its reactivity profile compared to the unsubstituted 5-aminotetrazole. This substituent would likely influence the nucleophilicity of the adjacent ring nitrogens and could potentially participate in or hinder certain reaction pathways. Without specific studies on this compound, any discussion of its behavior in MCRs would be speculative.
Consequently, there is a lack of specific data to construct a detailed analysis or data tables outlining strategies for generating molecular complexity and diversity using this compound in MCRs. Further experimental research is required to explore and document the potential of this specific compound in the context of multicomponent reaction-based synthesis.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecular Construction
The chemical architecture of ethyl (5-aminotetrazol-2-yl)acetate makes it a valuable and versatile building block in the synthesis of more complex molecular structures. The presence of multiple reactive sites—the amino group, the tetrazole ring nitrogens, and the ester functionality—allows for a wide range of chemical modifications. It serves as a key intermediate that can undergo various transformations such as oxidation, reduction, and substitution to yield a variety of derivatives. The exocyclic amino group and the ester moiety are particularly amenable to functionalization, enabling the extension of the molecular framework.
The reactivity of the compound allows it to be a foundational component in multicomponent reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. researchgate.net The use of aminotetrazole derivatives in MCRs is a growing area of interest for generating molecular diversity and constructing intricate chemical architectures. researchgate.net
Table 1: Representative Chemical Transformations of Ethyl (5-aminotetrazol-1-yl)acetate (Note: Data is for the 1-yl isomer, but demonstrates the reactive potential of the aminotetrazole acetate (B1210297) scaffold.)
| Reaction Type | Reagent/Conditions | Product Type | Significance |
| Oxidation | Oxidizing Agents | Nitro Derivatives | Introduction of energetic nitro groups. |
| Reduction | Reducing Agents | Hydrazine (B178648) Derivatives | Creation of new reactive intermediates. |
| Substitution | Nucleophiles | Amides, Acids | Modification of the ester functionality. |
| Nitration | 100% Nitric Acid | Nitroimino Derivatives | Synthesis of high-energy materials. researchgate.net |
Role in the Synthesis of Novel Azaheterocyclic Scaffolds and Heterocyclic Fused Systems
A significant application of this compound and its parent compound, 5-aminotetrazole (B145819), lies in the construction of novel azaheterocyclic systems. These scaffolds are of great interest due to their prevalence in biologically active molecules and functional materials. The aminotetrazole moiety can act as a binucleophile, reacting with various electrophilic partners to construct fused heterocyclic rings. researchgate.netrsc.org
One of the most prominent examples is its use in the Biginelli reaction and related multicomponent condensations. By reacting with β-dicarbonyl compounds (like ethyl acetoacetate) and aldehydes, it is possible to synthesize tetrazolo[1,5-a]pyrimidines. rsc.orgnih.govbeilstein-journals.org These reactions can be performed under various conditions, including catalyst-free, solvent-free, or using different catalysts to improve yields and selectivity. rsc.orgnih.gov
Furthermore, reactions with other reagents lead to a diverse array of heterocyclic systems:
With 2-ethoxymethylidene-3-oxo esters: This reaction can lead to the formation of ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate. beilstein-journals.org
With carbon disulfide: The aminotetrazole scaffold can be used to construct sulfur-containing heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles after initial transformation. researchgate.net
With nitrilimines: Reaction with these 1,3-dipolar species can afford acyclic adducts which are precursors to other heterocyclic systems. scirp.org
Table 2: Examples of Heterocyclic Systems Synthesized from Aminotetrazole Precursors
| Reactants | Resulting Heterocyclic Scaffold | Reference |
| 5-Aminotetrazole, Ethyl Acetoacetic Esters, Aldehydes | Tetrazolo[1,5-a]pyrimidines | rsc.orgnih.gov |
| 5-Aminotetrazole, Diethyl 2-ethoxymethylidenemalonate | Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate | beilstein-journals.org |
| Ethyl 1-aminotetrazole-5-carboxylate, Hydrazine, CS₂ | 1,3,4-Oxadiazole-5-thiol | researchgate.net |
| Ethyl 1-aminotetrazole-5-carboxylate, Formamide | Tetrazolo[5,1-f]-1,2,4-triazin-8(7H)-one | researchgate.net |
Development of Nitrogen-Rich Compounds for Specialized Applications in Advanced Materials Science
The high nitrogen content inherent in the tetrazole ring makes this compound an attractive precursor for nitrogen-rich compounds. mdpi.com These materials are sought after for applications that leverage their high heats of formation, generation of large volumes of nitrogen gas upon decomposition, and enhanced thermal stability. mdpi.comnih.gov
Tetrazole-based compounds are a significant class of high-energy density materials (HEDMs). researchgate.net The tetrazole ring itself contributes a large positive heat of formation and high nitrogen content, which are desirable properties for explosives, propellants, and pyrotechnics. mdpi.com this compound and its isomers serve as important intermediates for creating advanced energetic materials.
A key transformation is the nitration of the amino group to form a nitramino or nitroimino functionality, which drastically increases the energetic output of the molecule. For instance, ethyl (5-amino-1H-tetrazol-1-yl)acetate is a precursor to 2-(5-nitroiminotetrazol-1-yl)acetic acid, a compound used in propellant formulations. Similarly, related tetrazole acetic acids derived from ethyl esters can be exhaustively nitrated to produce highly energetic compounds like 5-(trinitromethyl)-2H-tetrazole. researchgate.netacs.org The goal is often to create compounds that balance high energy with acceptable thermal stability and low sensitivity to impact and friction. mdpi.com
Table 3: Energetic Compounds Derived from Aminotetrazole Precursors
| Precursor | Derived Energetic Compound | Key Feature | Reference |
| Ethyl (5-amino-1H-tetrazol-1-yl)acetate | 2-(5-Nitroiminotetrazol-1-yl)acetic acid | Used in propellant formulations | |
| 1,2-Bis(5-aminotetrazol-1-yl)ethane | 1,2-Bis(5-nitroiminotetrazol-1-yl)ethane | Highly energetic salt former | researchgate.net |
| 1H-Tetrazole-5-acetic acid | 5-(Trinitromethyl)-2H-tetrazole (HTNTz) | Highly energetic, explodes on impact/heating | acs.org |
| 5-Aminotetrazole | DMPT-1 | High density (1.806 g/cm³) energetic material | mdpi.com |
The decomposition of nitrogen-rich tetrazole compounds produces a large volume of non-toxic nitrogen gas (N₂). This property makes them suitable for use in gas-generating compositions, such as those found in automotive airbags. researchgate.netresearchgate.netgoogle.com Anhydrous tetrazoles, including 5-aminotetrazole and its derivatives, are used as non-azide fuels in these compositions. google.com When combined with an oxidizer, they undergo rapid decomposition to produce the desired gas output. These compounds are also investigated as blowing agents in the production of foamed polymers, where the controlled release of gas creates the cellular structure.
There is growing interest in incorporating the tetrazole moiety into polymeric backbones to create high-performance materials, particularly energetic polymers. nih.gov By functionalizing a polymer with aminotetrazole groups, it is possible to significantly enhance its energetic properties, density, and nitrogen content compared to conventional polymers like glycidyl (B131873) azide (B81097) polymer (GAP). nih.gov
Researchers have demonstrated the synthesis of nitrogen-rich polymers by reacting diazides with dinitriles, leading to polytetrazole structures. researchgate.net Furthermore, polymers containing the 5-aminotetrazole heterocycle can be chemically modified, for example through nitration, to further boost their energetic characteristics. researchgate.netnih.gov These advanced polymeric binders are candidates for use in modern solid propellants and plastic-bonded explosives (PBXs), offering improved performance and thermal stability. nih.gov
Bioisosteric Applications in Chemical Space Exploration
In medicinal chemistry, the tetrazole ring is widely recognized as a classic bioisostere for the carboxylic acid functional group. rug.nlacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. Replacing a carboxylic acid with a 5-substituted tetrazole ring can maintain or improve a molecule's ability to interact with biological targets like enzymes and receptors.
This substitution offers several advantages:
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.
Lipophilicity: The tetrazole group is more lipophilic, which can improve a drug candidate's ability to cross cell membranes.
pKa: The pKa of a 5-substituted tetrazole is similar to that of a carboxylic acid, allowing it to exist in its anionic form at physiological pH and engage in similar ionic interactions with biological receptors. acs.org
Pharmacokinetic Profile: The replacement can lead to an improved pharmacokinetic profile, including better absorption and distribution.
This compound and similar structures serve as scaffolds for exploring chemical space in drug discovery. By using them in multicomponent reactions or other synthetic sequences, chemists can rapidly generate libraries of diverse compounds. acs.orgacs.org These libraries can then be screened for biological activity, with the tetrazole moiety acting as a key pharmacophore, potentially leading to the discovery of new therapeutic agents. rug.nl
Table 4: Comparison of Carboxylic Acid and 5-Substituted Tetrazole as Bioisosteres rug.nlacs.org
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Significance of Isosterism |
| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity allows for analogous ionic interactions with biological targets. |
| Geometry | Planar | Planar ring | Both groups present a similar spatial arrangement of atoms for receptor binding. |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor (N-H) and multiple H-bond acceptors (ring nitrogens) | Capable of forming similar key interactions within a receptor's active site. |
| Metabolic Stability | Can be subject to reduction or conjugation. | Generally more stable to metabolic enzymes. | Can lead to longer-lasting drug action and improved bioavailability. |
Q & A
Q. What are the standard synthetic routes for Ethyl (5-aminotetrazol-2-yl)acetate and its derivatives in academic settings?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the tetrazole ring via [3+2] cycloaddition between sodium azide and a nitrile precursor (e.g., 2-cyanoamine benzoxazole) in the presence of ammonium chloride and DMF .
- Step 2 : Esterification using ethyl chloroacetate under reflux conditions to introduce the ethyl acetate moiety .
- Step 3 : Functionalization via reactions with thiourea, urea, or hydrazine hydrate to generate thiazolidinone or acetohydrazide derivatives . Key reagents: Sodium azide, ethyl chloroacetate, DMF.
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- FT-IR : Identifies functional groups (e.g., NH in tetrazole at ~3400 cm⁻¹, C=O ester at ~1700 cm⁻¹) .
- 1HNMR : Confirms proton environments (e.g., ethyl group triplet at δ 1.2–1.4 ppm, acetate methylene quartet at δ 4.1–4.3 ppm) .
- Melting Point Analysis : Validates purity and crystallinity .
Q. How does the choice of solvent impact the synthesis of tetrazole-acetate derivatives?
Polar aprotic solvents like DMF enhance cycloaddition reactivity by stabilizing intermediates. Ethanol or methanol is preferred for esterification due to their ability to dissolve both organic and inorganic reagents .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
Competing byproducts (e.g., unreacted azide intermediates) require repeated recrystallization from ethanol or acetone. Column chromatography may be needed for structurally similar derivatives .
Q. How can researchers confirm the regioselectivity of the tetrazole ring formation?
X-ray crystallography (using SHELXT/SHELXL for structure determination) or 2D NMR (e.g., HSQC) resolves ambiguities in substituent positioning .
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing this compound amid competing side reactions?
- Catalyst Use : CuCN accelerates nitrile-azide cycloaddition, reducing reaction time .
- Stoichiometric Control : Excess sodium azide (1.2–1.5 eq.) ensures complete conversion of nitriles to tetrazoles .
- Temperature Modulation : Refluxing at 80–90°C minimizes dimerization byproducts .
Q. How can crystallographic data discrepancies in tetrazole derivatives be resolved?
- Disorder Modeling : SHELXL refines disordered atoms (e.g., ethyl group rotamers) using PART and SUMP instructions .
- Hydrogen Bond Analysis : Hydrogen placement via DFT calculations (e.g., B3LYP/6-31G*) validates NMR/IR data .
Q. What methodologies enable the design of biologically active this compound analogs?
- Functional Group Addition : Reacting the acetohydrazide intermediate (compound 8) with aromatic aldehydes forms azomethines, which are cyclized to thiazolidinones for antimicrobial testing .
- Heterocyclic Fusion : Introducing benzoxazole or thiadiazole rings enhances π-π stacking with biological targets .
Q. How do researchers address solubility issues in pharmacological assays for tetrazole-acetate derivatives?
- Prodrug Design : Converting the ethyl ester to a sodium salt improves aqueous solubility .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% v/v) to maintain compound stability .
Q. What advanced analytical techniques quantify trace impurities in synthesized this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
